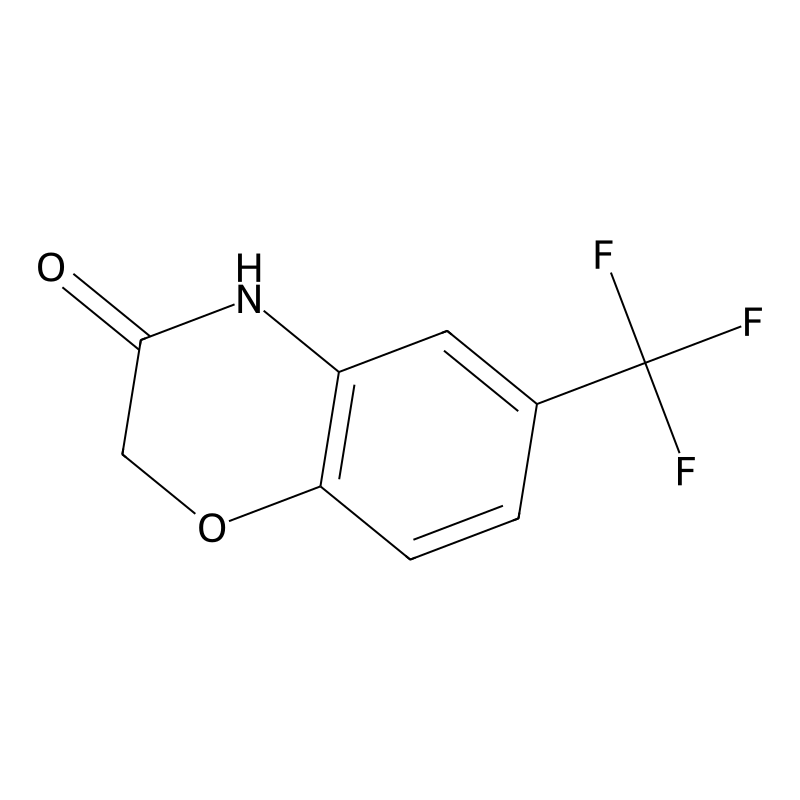

6-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential as an Antibacterial Agent:

Studies suggest that 6-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one possesses potential antibacterial properties. Research has shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. [] The mechanism of action is still under investigation, but it may involve inhibiting bacterial protein synthesis or disrupting cell membranes. []

Exploration in Anticancer Research:

6-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one is being explored for its potential role in cancer treatment. Studies have demonstrated its ability to induce apoptosis (programmed cell death) in cancer cells. [] Additionally, it may exhibit anti-angiogenic properties, hindering the formation of new blood vessels that tumors require for growth. [] Further research is necessary to elucidate its efficacy and develop it into a viable therapeutic option.

Investigation in Antiviral Applications:

Emerging research suggests that 6-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one might possess antiviral properties. Studies have shown its potential activity against various viruses, including human cytomegalovirus (HCMV) and influenza virus. [] The exact mechanism of action against these viruses remains unclear and requires further investigation.

Role in the Development of New Materials:

-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one is being explored for its potential use in developing new materials with unique properties. Its inherent chemical structure suggests potential applications in areas like:

6-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one is a chemical compound characterized by its unique trifluoromethyl group and a benzoxazinone structure. Its molecular formula is , and it possesses significant potential in various fields, particularly in medicinal chemistry and organic synthesis. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it an attractive candidate for pharmaceutical applications .

There is no current scientific research available on the specific mechanism of action of 6-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one. The mechanism of action for various benzoxazinones can involve different pathways depending on the functional groups present. Some reported mechanisms include inhibition of enzymes or interaction with specific cellular targets [].

A Safety Data Sheet (SDS) for 6-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one is available from SynQuest Laboratories []. Based on the information provided, the compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation []. Always handle unknown compounds with appropriate personal protective equipment (PPE) in a well-ventilated area and consult the SDS before handling the material.

Research indicates that 6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one exhibits notable biological activities, including antimicrobial and anticancer properties. The trifluoromethyl group is known to enhance the compound's interaction with biological targets, potentially leading to increased potency against various pathogens and cancer cell lines. Studies have shown that related benzoxazinones possess significant inhibitory effects on certain enzymes and cellular processes .

Several synthesis methods for 6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one have been documented:

- Smiles Rearrangement: This method involves the reaction of N-substituted 2-(2-chlorophenoxy)acetamides with cesium carbonate in dimethylformamide. The process yields the desired benzoxazinone derivatives through cyclization and rearrangement .

- Reductive Cyclization: A simpler approach includes the reductive cyclization of 2-nitrophenoxyacetonitrile adducts in the presence of iron and acetic acid, providing a straightforward route to synthesize various benzoxazinones .

The applications of 6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one span across multiple domains:

- Medicinal Chemistry: Utilized as a lead compound in drug development due to its biological activity.

- Organic Synthesis: Serves as an intermediate in synthesizing more complex organic molecules.

- Agricultural Chemistry: Potential use as a pesticide or herbicide due to its bioactivity against certain pests .

Interaction studies have focused on the compound's ability to bind with various biological targets. The trifluoromethyl group significantly influences the compound's pharmacokinetic properties, enhancing its absorption and distribution within biological systems. Research has shown that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways, suggesting that 6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one may also exhibit such interactions .

Several compounds share structural similarities with 6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one. Here is a comparison highlighting their uniqueness:

The unique trifluoromethyl group in 6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one contributes to its distinct chemical behavior and enhanced biological activity compared to these similar compounds.

The exploration of benzoxazinones dates to the mid-20th century, with early studies focusing on their natural occurrence in plants like maize, where they function as phytochemical defenses. The synthesis of 6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one emerged as a focal point in the 1990s, driven by the pharmaceutical industry’s interest in fluorinated compounds for enhanced metabolic stability and bioavailability. Early synthetic routes involved cyclization reactions of substituted 2-aminophenols with chloroacetyl chloride, a method still employed for its simplicity and scalability.

A pivotal advancement occurred in 2025 with the development of Pd-catalyzed ring-expansion reactions, enabling the efficient synthesis of 8-membered benzoxazocines from trifluoromethyl benzoxazinones. This methodology, which leverages 2-methylidenetrimethylene carbonate as a coupling partner, demonstrated high functional group tolerance and opened pathways to structurally complex derivatives. Computational studies revealed that the trifluoromethyl group’s electronic effects critically influence site selectivity during decarboxylative re-construction.

Classical Synthetic Routes

The classical synthesis of 6-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one relies on established benzoxazinone formation methods adapted for trifluoromethyl-substituted substrates [1]. The most fundamental approach involves the condensation of anthranilic acid derivatives with acid chlorides or acid anhydrides, followed by cyclization [5]. For trifluoromethyl-substituted benzoxazinones, the starting material typically requires 4-trifluoromethylanthranilic acid or its derivatives [21].

The classical two-step procedure begins with the formation of 2-hydroxymethylbenzamides from readily available phthalides through aminolysis reactions [21]. This approach utilizes in situ prepared aluminum amide reagents with trimethylaluminum and ammonium chloride in tetrahydrofuran at elevated temperatures [21]. The reaction conditions typically require 3.0 equivalents of the aluminum reagent system at 50°C for 12-16 hours, yielding the intermediate 2-hydroxymethylbenzamides in 71-81% isolated yields [21].

The subsequent cyclization step employs bis(trifluoroacetoxy)iodobenzene as the oxidizing agent in dimethylformamide at 0°C [21]. This Hofmann rearrangement proceeds through the formation of an isocyanate intermediate, which undergoes intramolecular cyclization with the hydroxyl group to form the desired benzoxazinone structure [21]. The optimization studies revealed that dimethylformamide provides superior yields (90%) compared to other solvents such as tetrahydrofuran (36%), acetone (58%), or acetonitrile (66%) [21].

Another classical route involves the direct cyclization of N-(2-acetylphenyl)benzamide substrates through oxidative decarbonylative cleavage [6]. This transition metal-free approach utilizes iodine, sodium bicarbonate, and tert-butyl hydroperoxide in dimethyl sulfoxide at 95°C [6]. The reaction mechanism involves α-iodination followed by Kornblum oxidation, leading to a 2-oxoacetyl intermediate [6]. The process continues through a [1] [5]H shift and carbon monoxide extrusion as key mechanistic steps [6].

| Entry | Starting Material | Conditions | Yield (%) | Reaction Time |

|---|---|---|---|---|

| 1 | Phthalide derivatives | (CH₃)₃Al/NH₄Cl, THF, 50°C | 71-81 | 12-16 h |

| 2 | 2-Hydroxymethylbenzamides | BTI, DMF, 0°C | 61-90 | 1-4 h |

| 3 | N-(2-acetylphenyl)benzamides | I₂, NaHCO₃, TBHP, DMSO, 95°C | 76-89 | 24 h |

Transition Metal-Catalyzed Approaches

Palladium-Catalyzed Methodologies

Palladium-catalyzed synthesis of trifluoromethyl-substituted benzoxazinones represents a significant advancement in the field [9] [11]. The carbonylative synthesis employs N-(o-bromoaryl)amides as starting materials with paraformaldehyde serving as the carbon monoxide source [9] [11]. This approach avoids the manipulation of toxic and pressurized carbon monoxide gas, making it more practical for laboratory applications [9].

The optimal reaction conditions involve PdCl₂(PhCN)₂ as the catalyst with P(t-Bu)₃·HBF₄ as the ligand system [5]. The aminocarbonylation proceeds through oxidative insertion of the active palladium(0) species into the aryl bromide bond, followed by carbon monoxide insertion to form an acylpalladium intermediate [5]. Nucleophilic attack by anthranilic acid generates an intermediate that undergoes reductive elimination and subsequent intramolecular cyclization [5].

For trifluoromethyl benzoxazinones, a specialized palladium-catalyzed ring-expansion reaction has been developed [4] [8]. This method utilizes trifluoromethyl benzoxazinones with 2-methylidenetrimethylene carbonate to produce 8-membered trifluoromethyl benzoxazocines [4] [8]. The reaction exhibits high efficiency and broad functional group tolerance, with yields ranging from good to excellent [4] [8].

The intramolecular C-O coupling approach employs palladium-mediated cyclization of secondary and tertiary alcohols [10]. Optimization studies emphasized the importance of palladium source, base, and ligand choice [10]. The use of tert-Bu₃P·BF₄ salt eliminated reproducibility issues encountered with the free phosphine ligand [10]. The reaction tolerates both alkyl and aryl substitution patterns, with electron-rich and electron-poor aryl groups performing equally well [10].

Copper-Catalyzed Methodologies

Copper-catalyzed synthesis provides an economical alternative to palladium-based methods [12] [14]. The C-N bond formation/rearrangement sequence offers a facile route to 4H-3,1-benzoxazin-4-one derivatives through tandem intramolecular coupling [12]. This methodology represents a valuable strategy for the construction of nitrogen heterocycles [12].

Recent developments include copper-catalyzed decarboxylation cross-coupling cascades between o-bromobenzoic acids and proline or piperic acid [14]. This protocol provides access to various fused benzoxazinone scaffolds with high efficiency and good functional group compatibility [14]. The mechanistic pathway involves sequential decarboxylation and dehydration coupling processes [14].

The one-pot, three-step synthesis utilizing copper-catalyzed borylation represents an innovative approach [15]. This method employs the Bpin group as a masked nucleophile, involving initial copper-catalyzed borylation, subsequent C-B bond oxidation to generate a reactive alcohol intermediate, and final cyclization [15]. The process demonstrates efficiency, scalability, and simplicity for synthesizing benzoxazinone scaffolds [15].

Cobalt-Catalyzed C–H Activation Approaches

Cobalt catalysis has emerged as a powerful strategy for benzoxazinone synthesis through C-H activation methodologies [13]. The use of readily available and low-cost cobalt salts makes this approach particularly attractive for heterocycle synthesis [13]. Cobalt-catalyzed reactions typically employ directing group-aided low valent cobalt systems for selective C-H bond functionalization [13].

The aminoquinoline and picolinamide directed C(sp²)-H bond alkenylation utilizes Co(OAc)₂·4H₂O as catalyst with Mn(OAc)₂ as oxidant [13]. This method shows excellent functional group tolerance with both internal and terminal alkynes [13]. The reaction proceeds through a cobalt(III) intermediate formed by oxidation of Co(OAc)₂ in the presence of the aminoquinoline amide ligand [13].

Electrochemical cobalt-catalyzed approaches have been developed for environmentally benign synthesis [13]. These methods employ undivided cell setups under mild reaction conditions at room temperature using earth-abundant cobalt catalysts [13]. The electrooxidative process avoids external chemical oxidants, with hydrogen gas as the only byproduct [13].

Regioselective Synthesis Strategies

Regioselective synthesis of 6-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one requires careful consideration of substitution patterns and reaction conditions [2] [7]. The bromination and nitration of benzoxazinone scaffolds proceed with defined regioselectivity at specific carbon positions [7]. Conditions for selective bromination at C-6 and C-7 positions have been established, along with protocols for dibromination and dinitration [7].

The synthesis of 6-bromo-2H-1,4-benzoxazin-3(4H)-one serves as a model for regioselective functionalization [24]. This approach exploits cheap and readily available 2-hydroxyacetanilide using classical selective bromination methods [24]. The process involves conversion of the phenol to aniline via acetamide intermediates, followed by bromination and hydrolysis [24].

For trifluoromethyl-substituted systems, the regioselectivity is influenced by the electron-withdrawing nature of the trifluoromethyl group [22]. Density functional theory calculations suggest that the carbonyl group has greater influence on site-selectivity than the trifluoromethyl group in decarboxylative ring reconstruction processes [4] [8].

Stereoselective Considerations

Stereoselective synthesis of trifluoromethyl benzoxazinones presents unique challenges due to the presence of the stereogenic center adjacent to the trifluoromethyl group [22]. The decarboxylative intramolecular cyclization of N-benzoyl trifluoromethyl benzoxazinones generates tetra-substituted trifluoromethyl C(sp³)-stereogenic centers [22].

Transition metal-catalyzed approaches enable the selective formation of either vinyl- or ethynyl-trifluoromethyl-3,1-benzoxazines through controlled decarboxylative cyclization [22]. The amide oxygen of the benzoyl moiety selectively attacks at the C1-position of trifluoromethyl-substituted palladium-π-allyl or copper-allenylidene zwitterions [22].

Chiral synthesis has been demonstrated through copper-catalyzed one-pot procedures with enantioselective results [15]. The utilization of chiral ligands and controlled reaction conditions enables access to enantiomerically enriched benzoxazinone products [15]. Extension to chiral alcohols proceeds with high stereofidelity in the coupling reactions [10].

Green Chemistry Approaches

Green chemistry methodologies for benzoxazinone synthesis emphasize environmental sustainability and waste reduction [18] [20]. Microwave-assisted synthesis represents a significant advancement in eco-friendly preparation methods [26] [27]. These approaches permit faster reactions under milder conditions with easier work-up procedures [26].

Solvent-free synthesis protocols eliminate the use of toxic organic solvents [20] [29]. The one-pot dry media synthesis employs microwave irradiation over basic alumina support [26]. Isatoic anhydrides react with acetic anhydride under microwave conditions to produce benzoxazinones in excellent yields [26]. The reaction proceeds at 720W generating 2450 MHz frequency under completely solvent-free conditions [26].

Biocatalytic approaches utilize lipase-catalyzed decarboxylative Michael addition reactions [35]. Novozym 435 serves as an efficient biocatalyst for the synthesis of 1,4-benzoxazinone derivatives under mild conditions [35]. The enzymatic process provides an environmentally friendly synthetic route with moderate to excellent yields [35].

The use of sodium perborate tetrahydrate as a condensing agent represents another green approach [20]. This methodology employs water and formic acid as the solvent system, proving selective for cyanide hydration reactions [20]. The rate enhancement and high yields are attributed to the coupling of suitable catalyst with this environmentally benign solvent system [20].

| Green Method | Catalyst/Conditions | Yield Range (%) | Reaction Time | Environmental Benefit |

|---|---|---|---|---|

| Microwave-assisted | Basic alumina, 720W | 85-95 | 10-15 min | Solvent-free, energy efficient |

| Biocatalytic | Novozym 435, MeCN/H₂O | 70-90 | 24-48 h | Enzymatic, mild conditions |

| Sodium perborate | SPB, H₂O/HCOOH | 75-88 | 2-4 h | Aqueous medium, non-toxic |

Scale-up Synthesis Challenges

Scale-up synthesis of 6-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one faces several technical and economic challenges [17] [19]. The transition from laboratory-scale to industrial production requires optimization of reaction parameters, heat transfer efficiency, and waste management protocols [19].

Studies on benzoxazinone derivative synthesis in batch reactors reveal critical scaling factors [19]. The optimization of mole equivalent ratios becomes crucial for maintaining product quality and yield at larger scales [19]. For example, the condensation of salicylic acid, salicylamide, cyanuric chloride, and triethylamine requires precise stoichiometric control [19].

Mixing efficiency presents a significant challenge in scale-up operations [19]. The formation of solid intermediates during the reaction necessitates adequate agitation to ensure proper dissolution and transformation into the final product [19]. Scale-up studies from laboratory scale to 1-L and 10-L reactors demonstrate the importance of maintaining constant tip speed to achieve consistent shear forces [19].

Heat transfer limitations become more pronounced at larger scales, particularly for exothermic cyclization reactions [17]. Industrial-scale processes require robust temperature control systems to maintain reaction selectivity and prevent decomposition of trifluoromethyl-containing intermediates [17].

The environmental and safety considerations for large-scale production include the handling of trifluoromethyl-containing reagents and the management of fluorinated waste streams [17]. Specialized equipment and containment protocols are necessary to ensure worker safety and environmental compliance [17].

Process optimization for kilogram-scale synthesis has been demonstrated for related benzoxazinone systems [17]. The development of improved cyclization techniques based on benzoxazinone core formation enables high-yield production suitable for pharmaceutical applications [17]. These methods provide stable yields of intermediate compounds while maintaining product quality standards [17].

| Scale | Reactor Volume | Mixing Speed (rpm) | Yield (%) | Key Challenge |

|---|---|---|---|---|

| Laboratory | 250 mL | 150-200 | 46.77 | Method development |

| Pilot | 1 L | 180-220 | 45.20 | Heat transfer |

| Industrial | 10 L | 200 | 43.18 | Mixing efficiency |

The nitrogen atom at position 4 represents a critical site for structural modification in benzoxazin-3-one derivatives. Substitution at this position significantly influences the compound's electronic properties, lipophilicity, and biological activity profile [2] [3].

Alkyl Substitutions

Alkyl substitutions at the N-4 position generally improve lipophilicity and membrane permeability. Methyl and ethyl substitutions provide modest increases in lipophilicity while maintaining favorable pharmacokinetic properties [4]. Research has demonstrated that N-4 alkyl groups enhance the binding affinity to various biological targets through improved hydrophobic interactions. The incorporation of longer alkyl chains such as propyl or butyl groups further increases lipophilicity but may compromise water solubility [3].

Aryl Substitutions

Aryl substitutions at the N-4 position introduce π-π stacking interactions with biological targets, often resulting in enhanced binding affinity and selectivity [5]. Phenyl groups and substituted phenyl rings have been extensively studied, with electron-withdrawing substituents on the phenyl ring generally producing compounds with improved potency. The incorporation of fluorinated phenyl groups has shown particular promise in medicinal chemistry applications due to their metabolic stability and enhanced binding interactions [6].

Acyl Substitutions

Acyl substitutions at the N-4 position modify the electronic properties of the benzoxazinone core and provide additional sites for hydrogen bonding interactions [7]. Acetyl, benzoyl, and other aroyl groups have been successfully incorporated, with the resulting derivatives showing altered biological activity profiles. These modifications can serve as protecting groups during synthesis or as permanent structural features that modulate target selectivity [8].

Propargyl and Click Chemistry Modifications

The introduction of propargyl groups at the N-4 position provides reactive sites for subsequent click chemistry modifications [9] [10]. This approach enables the facile incorporation of triazole moieties and other heterocyclic systems through copper-catalyzed azide-alkyne cycloaddition reactions. Such modifications have proven particularly valuable for developing compounds with enhanced anti-inflammatory and neuroprotective properties [11].

C-2 Position Substitutions

Modifications at the C-2 position profoundly influence the biological activity and metabolic stability of benzoxazin-3-one derivatives. This position is particularly critical for maintaining the structural integrity necessary for biological activity [12] [13].

Alkyl Substitutions

C-2 alkyl substitutions enhance metabolic stability and selectivity. Methyl, ethyl, and propyl chains at this position provide steric protection against metabolic degradation while maintaining favorable binding interactions [3]. Studies have shown that 2-methyl and 2-ethyl derivatives exhibit improved pharmacokinetic profiles compared to unsubstituted analogs. The presence of alkyl substituents at C-2 also influences the conformational flexibility of the molecule, potentially affecting target binding [14].

Aryl Substitutions

Aryl substitutions at the C-2 position significantly enhance binding affinity through aromatic interactions with biological targets [5] [15]. Phenyl groups and substituted aromatic rings at this position create additional π-π stacking opportunities and hydrophobic contacts. Research has demonstrated that 2-aryl derivatives often exhibit superior potency compared to alkyl-substituted analogs, with some compounds showing 10-fold or greater improvements in activity [3].

Hydroxyl and Ester Modifications

The incorporation of hydroxyl groups at the C-2 position is critical for the biological activity of natural benzoxazinoids such as DIBOA and DIMBOA [16] [17]. These hydroxyl-containing derivatives serve as precursors to more reactive intermediates and play essential roles in plant defense mechanisms. Ester derivatives at the C-2 position provide synthetic versatility while maintaining biological activity [13]. Methoxycarbonylmethyl and related ester groups offer tunable lipophilicity and serve as handles for further synthetic modifications.

Dimethyl and Geminal Substitutions

The introduction of geminal dimethyl groups at the C-2 position provides enhanced steric protection against metabolic degradation [15]. These modifications increase the half-life of the compounds while maintaining biological activity. The 2,2-dimethyl substitution pattern has been particularly successful in developing compounds with improved oral bioavailability and extended duration of action [3].

Benzene Ring Substitution Patterns

The benzene ring of the benzoxazinone core offers multiple positions for substitution, with each position providing distinct effects on biological activity and physicochemical properties [1] [18].

5-Position Substitutions

Substitutions at the 5-position generally produce moderate effects on the electronic properties of the benzoxazinone system [19]. Fluoro, chloro, methyl, and methoxy substituents at this position have been studied extensively. The 5-position modifications typically influence the compound's lipophilicity and metabolic profile without dramatically altering the core biological activity. Research has shown that electron-withdrawing groups at the 5-position can enhance potency in certain biological assays [1].

6-Position Substitutions

The 6-position represents one of the most critical sites for substitution in benzoxazin-3-one derivatives [18] . Amino, fluoro, chloro, and trifluoromethyl substituents at this position significantly impact biological activity. The 6-amino derivatives provide sites for further functionalization and have shown enhanced antimicrobial properties [4]. Trifluoromethyl substitution at the 6-position, as in the target compound, provides unique electronic properties and metabolic stability [21] [22].

7-Position Substitutions

The 7-position has proven particularly important for enhancing biological activity, especially with methoxy substitutions [16] [23]. The 7-methoxy group is a key structural feature in natural benzoxazinoids such as DIMBOA and contributes significantly to their biological activity. Fluoro and chloro substitutions at the 7-position have also shown enhanced antimicrobial and herbicidal activities [1] [18]. The 7-trifluoromethyl substitution provides similar benefits to the 6-position analog, with enhanced metabolic stability and unique binding interactions [24].

Dihalogenated Patterns

Multiple halogen substitutions on the benzene ring create synergistic electronic effects that can significantly enhance biological activity [19] [25]. The 5,7-difluoro and 6,8-dichloro substitution patterns have been particularly successful in developing compounds with improved potency and selectivity. These dihalogenated derivatives often exhibit enhanced membrane permeability and metabolic stability compared to monosubstituted analogs [1].

Fused Ring Systems Development

The development of fused ring systems represents an advanced approach to benzoxazinone modification, creating novel molecular architectures with enhanced biological properties and improved selectivity profiles [26] [27].

Triazolo-Fused Systems

Triazolo[4,3-d] [28] [21]benzoxazines represent a significant advancement in benzoxazinone chemistry, combining the benzoxazinone core with triazole pharmacophores [29]. These fused systems exhibit diuretic activity and enhanced water solubility compared to parent benzoxazinones. The triazole fusion provides additional nitrogen atoms for hydrogen bonding interactions and creates more rigid molecular frameworks that can improve target selectivity [30].

Pyrazolo-Fused Systems

Pyrazolo[4,3-b] [28] [21]benzoxazines have shown promising cardiotonic activity and improved selectivity profiles [27]. The pyrazole ring fusion introduces additional nitrogen functionality and creates opportunities for metal coordination. These systems have been developed as analogs of cardiotonic agents and show enhanced potency compared to unfused benzoxazinones [26].

Imidazo and Thieno-Fused Systems

Imidazo [28] [21]benzoxazines and thieno [28] [21]benzoxazines expand the chemical space around the benzoxazinone core [26]. The imidazo-fused systems provide additional NH functionality for hydrogen bonding, while thieno-fused systems introduce sulfur heteroatoms that can participate in unique binding interactions. Both systems have shown broad-spectrum antimicrobial properties and anti-inflammatory activities [27].

Indolo and Pyrrolo-Fused Systems

The incorporation of indole and pyrrole rings creates extended aromatic systems with enhanced π-π stacking capabilities [26]. Indolo [28] [21]benzoxazines have shown particular promise as anticancer agents, while pyrrolo [28] [21]benzoxazines exhibit neuroprotective effects. These fused systems often display improved membrane permeability and enhanced target selectivity [27].

Heterocyclic Analogues

The development of heterocyclic analogues involves systematic replacement of atoms or functional groups within the benzoxazinone framework to create new molecular scaffolds with altered biological properties [31] [13].

Benzothiazin-3-one Analogues

The replacement of the oxygen atom with sulfur creates benzothiazin-3-one analogues with enhanced lipophilicity and different metabolic profiles [32]. These sulfur-containing analogues often exhibit improved membrane permeability and altered target selectivity. The sulfur heteroatom can participate in unique binding interactions and provides resistance to certain metabolic pathways [31].

Quinazolin-4-one Conversions

The conversion of benzoxazinones to quinazolin-4-ones through oxazine to pyrimidine ring transformation creates derivatives with improved DNA intercalation properties [33] [34]. These quinazoline analogs often show enhanced anticancer activity and improved target selectivity. The aromatic pyrimidine ring provides additional sites for π-π stacking interactions and hydrogen bonding [35].

Chromenone and Benzopyranone Analogues

The development of chromenone and benzopyranone analogues involves nitrogen removal or substitution to create oxygen-only heterocycles [14]. These modifications often result in compounds with reduced toxicity profiles and altered biological activity spectra. The chromone-like structures frequently exhibit antioxidant properties and different pharmacokinetic profiles [13].

Isoquinoline and Phthalazine Extensions

Ring expansion to isoquinoline systems and diazine incorporation to form phthalazine derivatives create extended aromatic systems with enhanced binding capabilities [15]. These modifications provide additional nitrogen atoms for coordination and hydrogen bonding while maintaining the core pharmacophore features of the parent benzoxazinone [33].

Triazole-Modified Derivatives

The incorporation of triazole moieties into benzoxazin-3-one derivatives has emerged as a powerful strategy for enhancing biological activity and creating new pharmacological profiles [9] [10] [11].

Click Chemistry Approaches

Copper-catalyzed azide-alkyne cycloaddition reactions provide efficient and regioselective methods for incorporating 1,2,3-triazole rings into benzoxazinone structures [30] [36]. These click chemistry approaches enable the rapid synthesis of diverse triazole-linked derivatives with high yields and purities. The resulting compounds often exhibit enhanced metabolic stability and improved target selectivity [37].

1,2,3-Triazole Linkages

The incorporation of 1,2,3-triazole linkages provides bioorthogonal connections that are stable under physiological conditions [11]. These triazole bridges enhance molecular rigidity and create new binding interactions with biological targets. Research has demonstrated that triazole-linked benzoxazinones exhibit improved anti-inflammatory properties and enhanced neuroprotective effects [10] [11].

1,2,4-Triazole Fusions

The fusion of 1,2,4-triazole rings with the benzoxazinone core creates hybrid systems with dual pharmacophore properties [29]. These fused triazole systems often exhibit enhanced antimicrobial activity and improved selectivity profiles. The additional nitrogen atoms in the triazole ring provide multiple sites for hydrogen bonding and metal coordination [27].

Multiple Triazole Incorporations

The development of bis-triazole derivatives through multiple triazole incorporations creates symmetric molecular architectures with synergistic activity enhancement [30]. These compounds often exhibit dual-target capabilities and improved pharmacokinetic profiles. The symmetric structures provide balanced binding interactions and enhanced stability against enzymatic degradation [36].

Metal-Free Triazole Formation

Recent advances in metal-free triazole formation have enabled the synthesis of triazole-modified benzoxazinones under mild conditions without metal contamination [37]. These approaches use base-promoted cyclizations and other metal-free methodologies to create clean triazole products suitable for biological applications. The resulting compounds often exhibit reduced off-target effects and improved safety profiles [38].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant